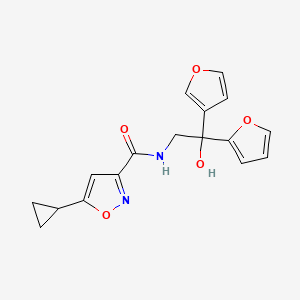
5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.324. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activities
Isoxazole derivatives, which include compounds structurally related to 5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide, have been studied for their potential antiprotozoal activities. Research indicates that certain isoxazole derivatives exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for causing sleeping sickness and malaria, respectively. These compounds also displayed higher cytotoxic indices compared to other reference compounds, suggesting their potential as effective antiprotozoal agents (Patrick et al., 2007).
Antimicrobial Properties
Some isoxazole derivatives have shown promising antimicrobial properties. Studies have synthesized and evaluated various isoxazole compounds for their antibacterial and antifungal activities against different microbial strains. These studies found that specific isoxazole derivatives exhibited significant inhibitory effects on bacterial and fungal growth, highlighting their potential as antimicrobial agents (Dhaduk & Joshi, 2022).
Synthesis and Characterization
The synthesis and characterization of isoxazole derivatives, including those similar to 5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide, are of significant interest in scientific research. Studies have detailed various synthetic routes and methods for creating these compounds, which are essential for exploring their potential applications in various fields (Sasaki & Yoshioka, 1971).
Herbicidal Activity
Research has also explored the potential of isoxazole derivatives as herbicides. Some studies have designed and synthesized N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, showing effective herbicidal activity against various weed species. This indicates the potential use of isoxazole derivatives in agricultural applications (Sun et al., 2020).
properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(13-8-14(24-19-13)11-3-4-11)18-10-17(21,12-5-7-22-9-12)15-2-1-6-23-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDCRQQKXLQBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
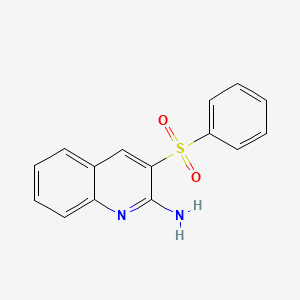
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
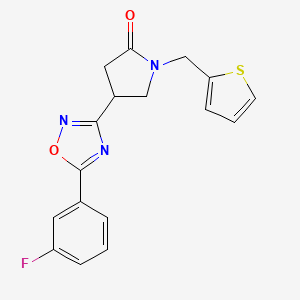
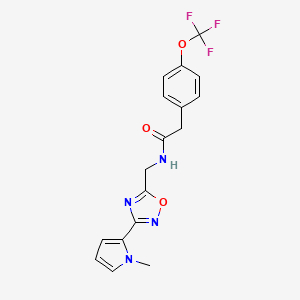
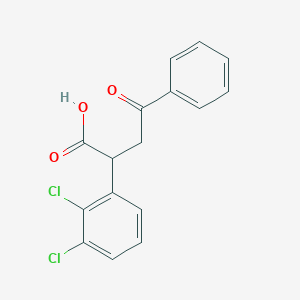
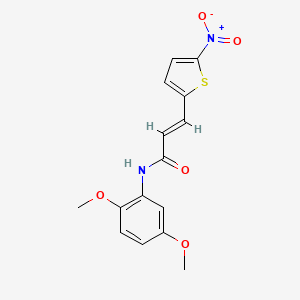
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)